Cas no 100482-56-2 (2-Buten-1-one,1-(9-anthracenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-)

2-Buten-1-one,1-(9-anthracenyl)-4,4,4-trifluoro-3-(trifluoromethyl)- structure
100482-56-2 structure
Product Name:2-Buten-1-one,1-(9-anthracenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-
CAS No:100482-56-2
MF:C19H10F6O
MW:368.272526264191
CID:221984
PubChem ID:57916
Update Time:2025-04-19

2-Buten-1-one,1-(9-anthracenyl)-4,4,4-trifluoro-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Buten-1-one,1-(9-anthracenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-
    • 1-(9-Anthryl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one
    • 1-anthracen-9-yl-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
    • 1-(anthracen-9-yl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
    • 2-Buten-1-one, 1-(9-anthryl)-4,4,4-trifluoro-3-trifluoromethyl-
    • 100482-56-2
    • DTXSID80143328
    • NSC-162051
    • 2-Buten-1-one,4,4-trifluoro-3-(trifluoromethyl)-
    • 2-Buten-1-one, 1-(9-anthracenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-
    • NSC162051
    • Inchi: 1S/C19H10F6O/c20-18(21,22)16(19(23,24)25)10-15(26)17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-10H
    • InChI Key: PYROREKRSROOQY-UHFFFAOYSA-N
    • SMILES: FC(/C(/C(F)(F)F)=C\C(C1C2C=CC=CC=2C=C2C=CC=CC=12)=O)(F)F

Computed Properties

  • Exact Mass: 368.0636
  • Monoisotopic Mass: 368.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 6.6

Experimental Properties

  • Density: 1.39
  • Boiling Point: 462.5°Cat760mmHg
  • Flash Point: 174.2°C
  • Refractive Index: 1.568
  • PSA: 17.07
  • LogP: 6.22670
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